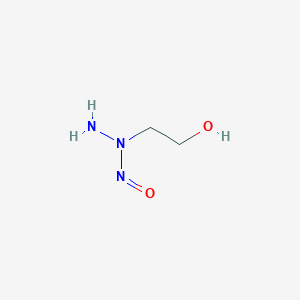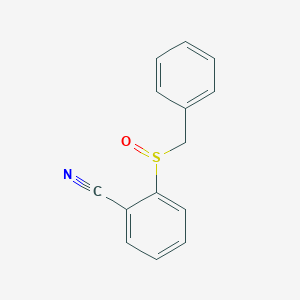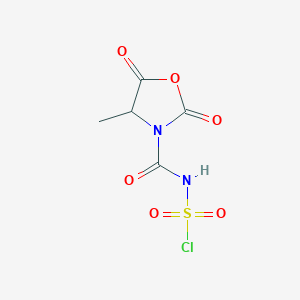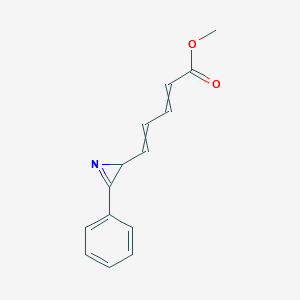
N-(2-Hydroxyethyl)nitrous hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)nitrous hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitrous group and a hydroxyethyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)nitrous hydrazide typically involves the reaction of hydrazine with an appropriate aldehyde or ketone. One common method is the reaction of hydrazine hydrate with 2-hydroxyethyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the nitrous group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as copper or rhodium can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)nitrous hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted hydrazides .
Scientific Research Applications
N-(2-Hydroxyethyl)nitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)nitrous hydrazide involves its interaction with cellular components. The compound can form hydrazones with aldehydes and ketones, which can then undergo further reactions. It is believed to exert its effects by interfering with cellular respiration and DNA synthesis, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazide with similar reactivity but lacks the hydroxyethyl and nitrous groups.
N-(2-Hydroxyethyl)hydrazine: Similar structure but without the nitrous group.
Nitrohydrazine: Contains a nitro group but lacks the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)nitrous hydrazide is unique due to the presence of both the hydroxyethyl and nitrous groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62507-63-5 |
|---|---|
Molecular Formula |
C2H7N3O2 |
Molecular Weight |
105.10 g/mol |
IUPAC Name |
N-amino-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C2H7N3O2/c3-5(4-7)1-2-6/h6H,1-3H2 |
InChI Key |
KWCMSDGNMDJZHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)









![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
